6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure. The presence of a methoxy group at the 6-position and a nitro group at the 7-position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Cyclization: The amino group can then be cyclized with appropriate reagents to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline.
Reduction: Formation of 6-(Methyloxy)-7-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the nitro group and has different biological activities.
7-Nitroquinoline: Lacks the methoxy group and has different chemical properties.
6-Hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline: An oxidized derivative with different reactivity.
Uniqueness
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h5-6,11H,2-4H2,1H3 |
InChI Key |
VPMMUPQGJLEFIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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